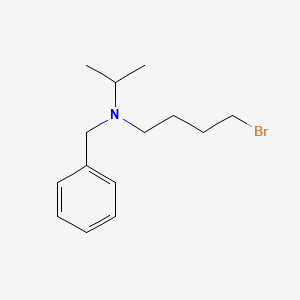

Benzyl(4-bromobutyl)(propan-2-yl)amine

Description

Benzyl(4-bromobutyl)(propan-2-yl)amine is a tertiary amine featuring a benzyl group, a 4-bromobutyl chain, and an isopropyl (propan-2-yl) group attached to a central nitrogen atom. This compound is structurally characterized by:

- 4-Bromobutyl chain: Introduces a halogenated alkyl chain, enabling nucleophilic substitution reactions (e.g., SN2) due to the terminal bromine atom.

- Isopropyl group: Adds steric bulk, influencing solubility and reactivity.

While direct synthesis or application data for this compound are absent in the provided evidence, its structural analogs suggest utility as a pharmaceutical intermediate or synthetic precursor for further functionalization .

Properties

Molecular Formula |

C14H22BrN |

|---|---|

Molecular Weight |

284.23 g/mol |

IUPAC Name |

N-benzyl-4-bromo-N-propan-2-ylbutan-1-amine |

InChI |

InChI=1S/C14H22BrN/c1-13(2)16(11-7-6-10-15)12-14-8-4-3-5-9-14/h3-5,8-9,13H,6-7,10-12H2,1-2H3 |

InChI Key |

UEGSBJXNWSKHFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(CCCCBr)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(4-bromobutyl)(propan-2-yl)amine typically involves the following steps:

Alkylation Reaction: The starting material, 4-bromobutylamine, is reacted with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction proceeds via nucleophilic substitution, where the amine group attacks the benzyl chloride, resulting in the formation of Benzyl(4-bromobutyl)amine.

Reductive Amination: The intermediate Benzyl(4-bromobutyl)amine is then subjected to reductive amination with acetone in the presence of a reducing agent like sodium cyanoborohydride. This step introduces the propan-2-yl group, yielding the final product, this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl(4-bromobutyl)(propan-2-yl)amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, cyanide ions, or amines, leading to the formation of different substituted derivatives.

Oxidation: The compound can be oxidized to form corresponding amides or nitriles, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Substituted derivatives with different functional groups.

Oxidation Reactions: Amides, nitriles, or carboxylic acids.

Reduction Reactions: Amines or alcohols.

Scientific Research Applications

Benzyl(4-bromobutyl)(propan-2-yl)amine has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including its use as a building block for drug development.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.

Industrial Applications: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl(4-bromobutyl)(propan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and benzyl group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The propan-2-yl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

a) Benzyl-[1-(4-methoxyphenyl)but-3-enyl]amine (Entry 6b, )

- Key differences : Replaces the 4-bromobutyl chain with a but-3-enyl group bearing a 4-methoxyphenyl substituent.

- Impact : The methoxy group is electron-donating, enhancing aromatic reactivity, while the double bond in the butenyl chain allows for conjugation or cycloaddition reactions. In contrast, the bromine in the target compound facilitates halogen-specific reactivity (e.g., cross-coupling) .

b) (4-Bromophenyl)methylamine ()

- Key differences : Features a bromine on the aromatic ring instead of the alkyl chain.

- Impact : The bromine’s position alters electronic effects—aromatic bromination directs electrophilic substitution, whereas alkyl bromine enables nucleophilic displacement. Both compounds exhibit high lipophilicity due to halogenation .

c) Benzyl-(4-isopropyl-benzyl)-amine ()

- Key differences : Substitutes the 4-bromobutyl chain with a 4-isopropyl-benzyl group.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| Benzyl(4-bromobutyl)(propan-2-yl)amine | C₁₄H₂₁BrN | 283.23 g/mol | Bromine increases density and lipophilicity; tertiary amine reduces polarity |

| 4-Phenylbutan-2-amine () | C₁₀H₁₅N | 149.24 g/mol | Shorter chain, no halogen; higher water solubility |

| (4-Bromophenyl)methylamine () | C₁₀H₁₄BrN | 228.13 g/mol | Bromine on aromatic ring; lower steric bulk than target compound |

Notes:

- The bromobutyl chain in the target compound significantly increases molecular weight and lipophilicity compared to non-halogenated analogs (e.g., 4-Phenylbutan-2-amine) .

- Tertiary amines generally exhibit lower water solubility than primary/secondary amines due to reduced hydrogen-bonding capacity.

Biological Activity

Benzyl(4-bromobutyl)(propan-2-yl)amine is a compound that has garnered attention in various fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound possesses the molecular formula C14H23BrN. Its structure includes:

- Benzyl group : Contributes to lipophilicity and potential interactions with biological targets.

- 4-Bromobutyl chain : Enhances reactivity and may influence biological activity through alkylation.

- Propan-2-amine moiety : Imparts basicity and potential for receptor binding.

The presence of the bromine atom is particularly significant as it can enhance the compound's ability to interact with various biological macromolecules, including proteins and nucleic acids.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Alkylation : The compound may act as an alkylating agent, modifying proteins and nucleic acids, which can lead to alterations in cellular functions.

- Receptor Binding : It has been suggested that the compound can bind to specific receptors or enzymes, modulating their activity. This interaction is facilitated by the lipophilicity imparted by the propan-2-yl group.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.

Antimicrobial Activity

Research has shown that this compound displays significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of several bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anticancer Potential

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. It appears to induce apoptosis in cancer cells through mechanisms involving DNA damage and disruption of cellular signaling pathways. In vitro studies have shown that it can reduce cell viability in several cancer cell lines.

Case Studies

Several studies have highlighted the biological activity of this compound:

-

Study on Antimicrobial Effects :

- Researchers tested various concentrations of the compound against Gram-positive and Gram-negative bacteria.

- Results indicated a dose-dependent inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

-

Anticancer Research :

- A study evaluated the effects of this compound on human cancer cell lines.

- The findings revealed a significant reduction in cell proliferation rates, with apoptosis confirmed through flow cytometry assays.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzylamine | Simple aromatic amine | Lacks halogen substituents |

| 4-Bromobutylamine | Contains only the butyl chain | No benzene ring |

| N,N-Dimethylbenzylamine | Contains dimethyl groups | More sterically hindered |

| Benzhydrylamine | Contains two benzene rings | Higher molecular weight |

| This compound | Brominated butyl chain + propan-2-amino structure | Distinct biological properties due to combined functional groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.